molecular formula C9H10FNO4 B14904260 Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate

Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate

Cat. No.: B14904260
M. Wt: 215.18 g/mol
InChI Key: QWHUZDGMABMYEV-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate is a fluorinated heterocyclic compound. It belongs to the class of nicotinates, which are derivatives of nicotinic acid. The presence of fluorine and methoxy groups in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate typically involves multi-step organic reactions. One common method includes the fluorination of a nicotinic acid derivative followed by esterification and hydroxymethylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor and solvents like acetonitrile . The esterification step can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 5-fluoro-6-carboxy-2-methoxynicotinate.

    Reduction: Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-6-(hydroxymethyl)-2-methoxynicotinate is unique due to its specific substitution pattern on the nicotinate ring. The combination of fluorine, hydroxymethyl, and methoxy groups provides a distinct set of chemical and biological properties that differentiate it from other fluorinated heterocycles.

Properties

Molecular Formula

C9H10FNO4

Molecular Weight

215.18 g/mol

IUPAC Name

methyl 5-fluoro-6-(hydroxymethyl)-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H10FNO4/c1-14-8-5(9(13)15-2)3-6(10)7(4-12)11-8/h3,12H,4H2,1-2H3

InChI Key

QWHUZDGMABMYEV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)OC)F)CO

Origin of Product

United States

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